molecular formula C10H9BrN4 B13698650 1-(3-Bromo-8-quinolyl)guanidine

1-(3-Bromo-8-quinolyl)guanidine

Cat. No.: B13698650
M. Wt: 265.11 g/mol
InChI Key: LRBYGKFSIONXRM-UHFFFAOYSA-N
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Description

1-(3-Bromo-8-quinolyl)guanidine is a synthetic guanidine derivative characterized by a quinoline scaffold substituted with a bromine atom at the 3-position and a guanidine group at the 8-position. The bromoquinoline core in this compound may enhance its lipophilicity and membrane permeability, while the guanidine group contributes to electrostatic interactions with biological targets, such as ion channels or bacterial membranes .

Properties

Molecular Formula

C10H9BrN4

Molecular Weight

265.11 g/mol

IUPAC Name

2-(3-bromoquinolin-8-yl)guanidine

InChI

InChI=1S/C10H9BrN4/c11-7-4-6-2-1-3-8(15-10(12)13)9(6)14-5-7/h1-5H,(H4,12,13,15)

InChI Key

LRBYGKFSIONXRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)N=C(N)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-8-quinolyl)guanidine typically involves the reaction of 3-bromoquinoline with guanidine derivatives. One common method is the nucleophilic substitution reaction where 3-bromoquinoline reacts with guanidine under basic conditions to form the desired product. The reaction can be carried out in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can be employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-8-quinolyl)guanidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 3-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in solvents like DMF or ethanol.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

Scientific Research Applications

1-(3-Bromo-8-quinolyl)guanidine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system or exhibiting antimicrobial activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Material Science: The compound can be used in the design and synthesis of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-8-quinolyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, while the quinoline ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Guanidine Compounds

Guanidine derivatives exhibit structure-dependent variations in biological activity, potency, and mechanism of action. Below is a detailed comparison of 1-(3-Bromo-8-quinolyl)guanidine with structurally or functionally related compounds:

Aromatic Guanidines with Five-Membered Heterocycles

  • 2-Guanidinobenzimidazole (2GBI) and 1-(1,3-benzothiazol-2-yl)guanidine: Structure: Both feature a five-membered aromatic ring (benzimidazole or benzothiazole) conjugated to a guanidine group. Activity: Potent inhibitors of voltage-gated proton channels (HV1), with 2GBI showing an IC50 of 38 μM. Activity depends on the presence of conjugated guanidine groups and aromaticity .

Aryl-Substituted Guanidines

  • 1-(2,4-Xylyl)guanidine: Structure: Aromatic xylyl group (2,4-dimethylphenyl) linked to guanidine. Activity: Blocks gating pore currents in NaV1.4 sodium channels at 1–5 mM without affecting normal channel function, making it a therapeutic candidate for hypokalemic periodic paralysis .

Alkyl-Chain-Modified Guanidines

  • 1-{6-[(3-Chloro-6,7,10,11-tetrahydro-9-methyl-7,11-methanocycloocta[b]quinolin-12-yl)amino]hexyl}guanidine (6b): Structure: Hexyl linker connecting a complex polycyclic quinoline to guanidine. Activity: Antimicrobial activity against Gram-negative and Gram-positive bacteria, with MIC values as low as 0.5 mg/L . Key Difference: The shorter alkyl chain in this compound might reduce membrane disruption efficiency compared to macrocyclic or long-chain analogs .

Neuroprotective Guanidines

  • DiMeGdn (Dimethylguanidine): Structure: Simple aliphatic guanidine derivative. Activity: Inhibits voltage-gated potassium channels (Kv) by disrupting protein-lipid interfaces, with rapid kinetics and high potency . Key Difference: The aromatic bromoquinoline moiety in this compound may confer distinct neuroprotective mechanisms, such as targeting HV1 channels implicated in ischemic stroke .

Mechanistic and Structural Insights

  • Ion Channel Modulation : Aromatic guanidines (e.g., 2GBI) bind to HV1 via interactions with F150 in the S2 helix, while aryl-guanidines (e.g., 1-(2,4-xylyl)guanidine) block sodium channel gating pores with minimal off-target effects .
  • Antimicrobial Action: Positively charged guanidine groups disrupt bacterial membranes via electrostatic interactions with anionic lipids, a mechanism shared by this compound’s analogs .
  • Neuroprotection: Guanidine derivatives may mitigate ischemic damage by inhibiting HV1 channels, though direct evidence for this compound is lacking .

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